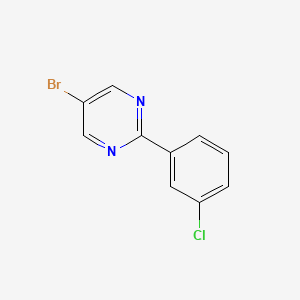

5-Bromo-2-(3-chlorophenyl)pyrimidine

描述

属性

CAS 编号 |

944899-91-6 |

|---|---|

分子式 |

C10H6BrClN2 |

分子量 |

269.52 g/mol |

IUPAC 名称 |

5-bromo-2-(3-chlorophenyl)pyrimidine |

InChI |

InChI=1S/C10H6BrClN2/c11-8-5-13-10(14-6-8)7-2-1-3-9(12)4-7/h1-6H |

InChI 键 |

VNJLZZCOOPIVCZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)Cl)C2=NC=C(C=N2)Br |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-chlorophenyl)pyrimidine typically involves the bromination of a pyrimidine derivative. One common method involves the reaction of 2-(3-chlorophenyl)pyrimidine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

化学反应分析

Types of Reactions

5-Bromo-2-(3-chlorophenyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups

相似化合物的比较

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Position and Electronic Effects

5-Bromo-2-chloropyrimidin-4-amine

- Structure : Bromine (C5), chlorine (C2), and amine (C4).

- Key Properties : The amine group enables hydrogen bonding, while bromine and chlorine increase electrophilicity. Crystal structure analysis reveals a planar pyrimidine ring with intermolecular hydrogen bonds (N–H···N), enhancing crystalline stability .

- Applications : Used as a precursor for antimalarial and anticancer agents due to its reactive sites for further functionalization .

3-[[4-[2-[(3-Chlorophenyl)amino]pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol (CGP60474)

- Structure: 3-Chlorophenylamino group at pyrimidine C2, pyridine linkage.

- Key Properties : Binds CDK2 kinase in a cis conformation via hinge-region interactions. The 3-chlorophenyl group enhances hydrophobic interactions, while the hydroxyl group improves solubility .

- Biological Activity : ATP-competitive CDK inhibitor (EC₅₀ = 0.12 μM in kinase assays) .

5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine

- Structure: Bromine (C5), trifluoromethoxyphenoxy (C2).

- Key Properties : The electron-withdrawing trifluoromethoxy group increases lipophilicity and oxidative stability. NMR data (δ 8.21 ppm for pyrimidine protons) indicates strong deshielding effects .

- Applications: Explored in antimalarial quinolone derivatives due to enhanced membrane permeability .

5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine

- Structure : Pyrazoline moiety at C2, nitrobenzene group.

- Key Properties : The pyrazoline ring (planar, RMSD 0.013 Å) forms dihedral angles of 10.81° with the pyrimidine ring, influencing 3D conformation. Weak π–π interactions (3.52–3.69 Å) stabilize crystal packing .

- Biological Activity : Demonstrated anti-inflammatory (IC₅₀ = 8.2 μM) and antimicrobial activity against S. aureus (MIC = 16 μg/mL) .

2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide (SBI-0206965)

Key Research Findings and Trends

- Substituent Position Matters : Bromine at C5 paired with electron-withdrawing groups (Cl, CF₃O) enhances electrophilicity, critical for kinase inhibition .

- Conformational Flexibility : Pyrimidines with rigid substituents (e.g., oxadiazole in ) show reduced off-target effects but lower solubility .

- Biological Performance: Compounds with hydrogen-bond donors (e.g., –NH₂ in ) exhibit improved target engagement but may face metabolic instability .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-2-(3-chlorophenyl)pyrimidine, and what parameters critically influence yield?

- Methodological Answer : A typical synthesis involves halogenation and coupling reactions. For example, nitro groups in pyrimidine derivatives can be reduced using stannous chloride in hydrochloric acid under controlled temperatures (273 K), followed by alkaline extraction and recrystallization from acetonitrile to achieve >90% yield . Critical parameters include reaction temperature, stoichiometry of reducing agents, and solvent purity. Variations in these parameters may lead to byproducts such as dehalogenated intermediates .

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

- Methodological Answer :

- Gas Chromatography (GC) : Used to assess purity (>98% as per GC retention times) .

- X-ray Crystallography : Determines molecular conformation and hydrogen-bonding networks (e.g., planar pyrimidine rings with r.m.s. deviation <0.087 Å) .

- NMR Spectroscopy : Identifies substituent positions (e.g., distinguishing bromine and chlorine environments) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles) and work in a fume hood due to acute toxicity risks .

- Store at -20°C for long-term stability, and avoid exposure to moisture to prevent decomposition .

- Dispose of waste via approved hazardous chemical protocols .

Q. How can researchers efficiently purify this compound from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Use ethyl acetate to isolate the product from aqueous layers .

- Recrystallization : Acetonitrile or methanol are effective solvents for removing impurities .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : ICReDD’s reaction path search algorithms combine quantum chemical calculations (e.g., transition state analysis) with experimental feedback loops to predict optimal conditions (e.g., solvent polarity, catalyst selection). This reduces trial-and-error by 40–60% . For example, DFT calculations can model bromine’s electronic effects on coupling reactivity .

Q. How do intermolecular interactions influence crystal packing and physicochemical properties?

- Methodological Answer : Hydrogen bonds (e.g., N–H···N interactions) form 2D supramolecular networks, increasing melting points (460–461 K) and reducing solubility in nonpolar solvents. These interactions are confirmed via X-ray data (e.g., dimer formation in the bc plane) .

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry) to identify optimal conditions .

- Byproduct Analysis : Use LC-MS to trace dehalogenated intermediates and adjust reducing agent concentrations (e.g., stannous chloride) .

Q. What role does the bromine substituent play in cross-coupling reactions?

- Methodological Answer : Bromine acts as a leaving group in Suzuki-Miyaura couplings. For example, 5-bromo-pyrimidines react with arylboronic acids under palladium catalysis to form biaryl structures. Reaction efficiency depends on ligand choice (e.g., XPhos) and solvent polarity .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。